N-(2-iodophenyl)-5-methylfuran-2-carboxamide
Description
N-(2-iodophenyl)-5-methylfuran-2-carboxamide is a carboxamide derivative featuring a 2-iodophenylamine moiety linked to a 5-methylfuran-2-carbonyl group. The 5-methyl substituent on the furan ring likely increases lipophilicity compared to non-methylated analogs, which could improve membrane permeability or alter solubility .
Properties
IUPAC Name |
N-(2-iodophenyl)-5-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO2/c1-8-6-7-11(16-8)12(15)14-10-5-3-2-4-9(10)13/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOMFJXECKRYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)-5-methylfuran-2-carboxamide typically involves the coupling of 2-iodoaniline with 5-methylfuran-2-carboxylic acid. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs a palladium catalyst and a boronic acid derivative of 5-methylfuran-2-carboxylic acid . The reaction is carried out under mild conditions, often in the presence of a base like potassium carbonate, and in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The iodine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Phenyl derivatives without the iodine atom.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-iodophenyl)-5-methylfuran-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The iodine atom and the furan ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
Synthetic Yield: The yield of carboxamides varies significantly with the acyl group. Benzamide derivatives (e.g., 5c) exhibit higher yields (81%) compared to furan-based analogs (5b: 69%), likely due to the superior electrophilicity of benzoyl chloride . The lower yield of compound 28 (46%) may reflect steric or electronic challenges posed by the morpholinosulfonyl substituent .
Purification : Furan- and thiophene-based carboxamides (5b, 7) often require column chromatography for purification, whereas simpler acetamide/benzamide derivatives (5a, 5c) are purified via recrystallization .
Substituent Effects: The 5-methyl group on the furan ring (as in the target compound and 28) increases molecular weight and lipophilicity, which may enhance bioavailability but reduce aqueous solubility.
Biological Activity
N-(2-iodophenyl)-5-methylfuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a furan ring, an iodophenyl group, and a carboxamide functional group. This article explores its biological activity, potential therapeutic applications, and the mechanisms underlying its effects.
Structural Characteristics
The molecular formula of this compound is CHINO, with a molecular weight of approximately 433.2 g/mol. The presence of the iodophenyl moiety enhances its reactivity and potential biological activity, while the furan ring contributes to its electronic properties and stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. This compound may modulate various biological pathways by binding to these targets, thus influencing cellular functions. Research indicates that it may serve as an inhibitor for certain enzymes involved in disease processes, particularly in cancer and neurodegenerative conditions .
Anticancer Activity
Preliminary studies suggest that this compound exhibits promising anticancer properties. Its structural similarity to other known anticancer agents allows it to potentially inhibit tumor growth through various mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act on specific receptors that regulate cell survival and apoptosis.
Neuroprotective Effects
Research also points towards the neuroprotective potential of this compound. Its ability to activate nuclear receptors like NURR1 may be beneficial in treating neurodegenerative diseases such as Parkinson's disease . The modulation of these receptors can lead to enhanced neuronal survival and reduced inflammation.
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer cells. The IC50 values observed were in the low micromolar range, indicating potent activity against these cells.
- Mechanistic Studies : Investigations into its mechanism revealed that it binds effectively to target proteins associated with cancer progression, leading to reduced cell viability and increased apoptosis in treated cells .
- Comparative Analysis : A comparative study involving structurally similar compounds highlighted that this compound had superior activity profiles due to its unique structural attributes.
Data Summary Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Iodophenyl group, furan ring | Enhanced reactivity and potential biological activity |
| N-(4-iodophenyl)-2-(2-methoxyphenoxy)acetamide | Different substitution pattern | Distinct biological activity potential |
| N-(2-iodophenyl)-4-methoxybenzamide | Methoxy group instead of methyl | Variation in electronic properties due to methoxy substitution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
